molecular formula C16H15ClN2O2S B2608258 N-(5-Acetyl-4-methylthiazol-2-yl)-2-chloro-N-cyclopropylbenzamide CAS No. 881474-28-8

N-(5-Acetyl-4-methylthiazol-2-yl)-2-chloro-N-cyclopropylbenzamide

Cat. No.: B2608258
CAS No.: 881474-28-8
M. Wt: 334.82
InChI Key: DENOHWLFOIGRJI-UHFFFAOYSA-N
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Description

N-(5-Acetyl-4-methylthiazol-2-yl)-2-chloro-N-cyclopropylbenzamide is a synthetic compound that belongs to the class of thiazole derivatives Thiazole rings are known for their significant role in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetyl-4-methylthiazol-2-yl)-2-chloro-N-cyclopropylbenzamide involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with cyclopropylamine to form 2-chloro-N-cyclopropylbenzamide. This intermediate is then reacted with 5-acetyl-4-methylthiazole-2-amine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetyl-4-methylthiazol-2-yl)-2-chloro-N-cyclopropylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(5-Acetyl-4-methylthiazol-2-yl)-2-chloro-N-cyclopropylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Acetyl-4-methylthiazol-2-yl)-2-chloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Acetyl-4-methylthiazol-2-yl)-2-chloro-N-cyclopropylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-9-14(10(2)20)22-16(18-9)19(11-7-8-11)15(21)12-5-3-4-6-13(12)17/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENOHWLFOIGRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C2CC2)C(=O)C3=CC=CC=C3Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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